molecular formula C19H21N3O7 B1239362 [2-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-2-oxoethyl] (E)-3-(2,4-dimethoxyphenyl)prop-2-enoate

[2-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-2-oxoethyl] (E)-3-(2,4-dimethoxyphenyl)prop-2-enoate

Cat. No. B1239362
M. Wt: 403.4 g/mol
InChI Key: WAFUPYSATWFWHR-SOFGYWHQSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,4-dimethoxyphenyl)-2-propenoic acid [2-(4-amino-1,3-dimethyl-2,6-dioxo-5-pyrimidinyl)-2-oxoethyl] ester is a cinnamate ester.

Scientific Research Applications

Synthesis and Heterocyclic System Development

Research on compounds structurally related to [2-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-2-oxoethyl] (E)-3-(2,4-dimethoxyphenyl)prop-2-enoate focuses on synthesizing heterocyclic systems. These include the preparation of 3-amino-4H-pyrido-[1,2-a]pyrimidin-4-ones and various pyrimidine derivatives with potential applications in medicinal chemistry and drug development (Selič, Grdadolnik, & Stanovnik, 1997).

Nucleophilic Substitution Reactions

Further research explores nucleophilic substitution reactions of N-2-Haloethyl derivatives of hydantoins, leading to the formation of compounds similar to [2-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-2-oxoethyl] (E)-3-(2,4-dimethoxyphenyl)prop-2-enoate. These reactions result in new types of maleimides, contributing to the field of organic synthesis and chemical research (Kolyamshin, Mitrasov, Danilov, & Vasil'ev, 2021).

Antimicrobial and Antibacterial Potential

Studies also demonstrate the synthesis and evaluation of related compounds for antimicrobial and antibacterial properties. This includes research on methyl (2Z)-4-aryl-2-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenylamino}-4-oxobut-2-enoates and their silver salts, which have shown promise in antimicrobial activity studies (Gein et al., 2020).

Synthesis of Carba Analogues of Nucleosides

Carba analogues of 2'-deoxy-4'- C -(hydroxymethyl)nucleosides have been synthesized using similar methodologies. These analogues play a significant role in the study of nucleosides, which are crucial components of nucleic acids (Hřebabecký & Holý, 1999).

Synthesis of Pyrimidine Linked Pyrazole Heterocyclics

The synthesis of pyrimidine-linked pyrazole heterocyclics and their evaluation for insecticidal and antibacterial potential is another area of interest. These studies contribute to the development of new compounds with potential applications in agriculture and medicine (Deohate & Palaspagar, 2020).

properties

Product Name

[2-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-2-oxoethyl] (E)-3-(2,4-dimethoxyphenyl)prop-2-enoate

Molecular Formula

C19H21N3O7

Molecular Weight

403.4 g/mol

IUPAC Name

[2-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-2-oxoethyl] (E)-3-(2,4-dimethoxyphenyl)prop-2-enoate

InChI

InChI=1S/C19H21N3O7/c1-21-17(20)16(18(25)22(2)19(21)26)13(23)10-29-15(24)8-6-11-5-7-12(27-3)9-14(11)28-4/h5-9H,10,20H2,1-4H3/b8-6+

InChI Key

WAFUPYSATWFWHR-SOFGYWHQSA-N

Isomeric SMILES

CN1C(=C(C(=O)N(C1=O)C)C(=O)COC(=O)/C=C/C2=C(C=C(C=C2)OC)OC)N

Canonical SMILES

CN1C(=C(C(=O)N(C1=O)C)C(=O)COC(=O)C=CC2=C(C=C(C=C2)OC)OC)N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[2-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-2-oxoethyl] (E)-3-(2,4-dimethoxyphenyl)prop-2-enoate
Reactant of Route 2
Reactant of Route 2
[2-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-2-oxoethyl] (E)-3-(2,4-dimethoxyphenyl)prop-2-enoate
Reactant of Route 3
Reactant of Route 3
[2-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-2-oxoethyl] (E)-3-(2,4-dimethoxyphenyl)prop-2-enoate
Reactant of Route 4
[2-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-2-oxoethyl] (E)-3-(2,4-dimethoxyphenyl)prop-2-enoate
Reactant of Route 5
[2-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-2-oxoethyl] (E)-3-(2,4-dimethoxyphenyl)prop-2-enoate
Reactant of Route 6
Reactant of Route 6
[2-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-2-oxoethyl] (E)-3-(2,4-dimethoxyphenyl)prop-2-enoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.